4-(2,6-Difluoro-phenoxy)-benzaldehyde
CAS No.:
Cat. No.: VC13746086
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F2O2 |
|---|---|
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 4-(2,6-difluorophenoxy)benzaldehyde |
| Standard InChI | InChI=1S/C13H8F2O2/c14-11-2-1-3-12(15)13(11)17-10-6-4-9(8-16)5-7-10/h1-8H |
| Standard InChI Key | XHDXMFRXZOYVJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C=O)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(2,6-Difluoro-phenoxy)-benzaldehyde (CHFO) consists of a benzaldehyde core substituted at the para position with a 2,6-difluorophenoxy group. The phenoxy moiety introduces steric and electronic effects due to the electronegative fluorine atoms at the ortho positions, which influence the compound’s reactivity and intermolecular interactions .
Estimated Physical Properties
While experimental data for this compound are unavailable, properties can be extrapolated from structurally similar molecules:
The fluorine atoms enhance lipid solubility and metabolic stability, critical for bioactive molecules . The aldehyde group provides a reactive site for condensation or reduction reactions.
Synthetic Pathways and Optimization
Ullmann-Type Coupling
Palladium-catalyzed cross-coupling between 4-bromobenzaldehyde and 2,6-difluorophenol could yield the target compound. This approach avoids harsh conditions and improves regioselectivity, though catalyst costs may limit scalability.
Challenges and Byproducts
Competing etherification or over-alkylation may occur, necessitating careful stoichiometric control. For instance, in analogous reactions, excess benzyl chloride led to bis-alkylated byproducts . Chromatography or recrystallization (e.g., using toluene/hexane mixtures) would be required for purification .
Applications in Pharmaceutical and Materials Chemistry
Materials Science Applications
Fluorinated benzaldehydes enhance the thermal stability and dielectric properties of polymers. Incorporating such moieties into polyimides or liquid crystals could improve performance in high-temperature or optoelectronic applications.
Future Research Directions
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Experimental Synthesis: Validate proposed routes and optimize yields using design of experiments (DoE).
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Biological Screening: Test derivatives for activity against disease-relevant targets (e.g., kinases, GPCRs).
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Computational Studies: Model electronic effects of fluorine substitution on reactivity using DFT calculations.
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